Diethylvinylchlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylvinylchlorosilane is an organosilicon compound that contains a silicon atom bonded to two ethyl groups, a vinyl group, and a chlorine atom. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylvinylchlorosilane can be synthesized through several methods. One common approach involves the reaction of vinyltrichlorosilane with diethylmagnesium. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
CH2=CHSiCl3+(C2H5)2Mg→CH2=CHSi(C2H5)2Cl+MgCl2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors with precise control over temperature and pressure. The use of catalysts can enhance the reaction efficiency and yield. The product is then purified through distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Diethylvinylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Polymerization: The vinyl group can also undergo polymerization reactions to form silicon-containing polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used. These reactions often require a catalyst and are carried out at controlled temperatures.
Polymerization: Catalysts such as platinum or palladium are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Addition Reactions: Products include halogenated organosilicon compounds.
Polymerization: Products include silicon-containing polymers with diverse applications.
Scientific Research Applications
Diethylvinylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: It is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of diethylvinylchlorosilane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new bonds. The vinyl group can participate in addition and polymerization reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Dimethylvinylchlorosilane: Contains two methyl groups instead of ethyl groups.
Vinyltrichlorosilane: Contains three chlorine atoms instead of two ethyl groups and one chlorine atom.
Diethylchlorosilane: Contains two ethyl groups and one chlorine atom, but lacks the vinyl group.
Uniqueness
Diethylvinylchlorosilane is unique due to the presence of both ethyl and vinyl groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C6H13ClSi |
---|---|
Molecular Weight |
148.70 g/mol |
IUPAC Name |
chloro-ethenyl-diethylsilane |
InChI |
InChI=1S/C6H13ClSi/c1-4-8(7,5-2)6-3/h4H,1,5-6H2,2-3H3 |
InChI Key |
OVBLEGLAZLZLDP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.